3-bromo-5-hydroxybenzene-1-sulfonamide
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Overview
Description
3-bromo-5-hydroxybenzene-1-sulfonamide is a chemical compound with the molecular formula C6H6BrNO3S and a molecular weight of 252.09 g/mol . This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a sulfonamide group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-hydroxybenzene-1-sulfonamide typically involves the bromination of 5-hydroxybenzene-1-sulfonamide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-bromo-5-hydroxybenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The sulfonamide group can be reduced to form sulfonic acids or other reduced products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like water or ethanol.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of sulfonic acids or other reduced derivatives.
Scientific Research Applications
3-bromo-5-hydroxybenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-bromo-5-hydroxybenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The bromine and hydroxyl groups can also participate in various biochemical interactions, contributing to the compound’s overall biological effects .
Comparison with Similar Compounds
Similar Compounds
5-hydroxybenzene-1-sulfonamide: Lacks the bromine atom, making it less reactive in certain substitution reactions.
3-bromo-4-hydroxybenzene-1-sulfonamide: Similar structure but with the hydroxyl group in a different position, leading to different reactivity and properties.
3-chloro-5-hydroxybenzene-1-sulfonamide: Chlorine atom instead of bromine, resulting in different chemical and biological properties.
Uniqueness
3-bromo-5-hydroxybenzene-1-sulfonamide is unique due to the specific positioning of the bromine, hydroxyl, and sulfonamide groups on the benzene ring. This unique arrangement imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .
Properties
CAS No. |
1243365-25-4 |
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Molecular Formula |
C6H6BrNO3S |
Molecular Weight |
252.1 |
Purity |
95 |
Origin of Product |
United States |
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